molecular formula C16H19N3O B2501986 5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide CAS No. 2380088-11-7

5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2501986
CAS No.: 2380088-11-7
M. Wt: 269.348
InChI Key: IEEVUYNSXWTVMY-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group at position 4 Additionally, it features a phenyl ring substituted with an isopropyl group at the para position

Preparation Methods

The synthesis of 5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves multi-step synthetic routes. One common method involves the condensation of 4-isopropylaniline with 5,6-dimethyl-2-chloropyrimidine-4-carboxylic acid under basic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

5,6-dimethyl-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    5,6-dimethylpyrimidine-4-carboxamide: Lacks the phenyl and isopropyl substituents, resulting in different chemical and biological properties.

    4-isopropylphenylpyrimidine-4-carboxamide: Lacks the dimethyl groups on the pyrimidine ring, which can affect its reactivity and interactions.

    N-phenylpyrimidine-4-carboxamide: Lacks both the dimethyl and isopropyl groups, leading to distinct properties and applications.

The unique combination of substituents in this compound contributes to its specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5,6-dimethyl-N-(4-propan-2-ylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10(2)13-5-7-14(8-6-13)19-16(20)15-11(3)12(4)17-9-18-15/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVUYNSXWTVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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